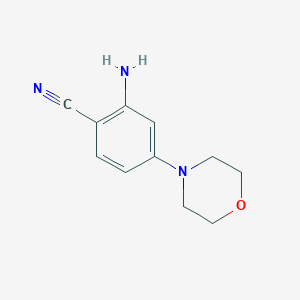

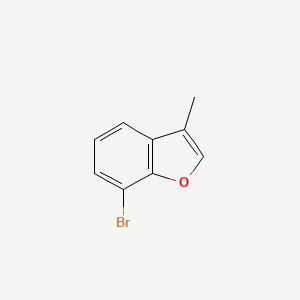

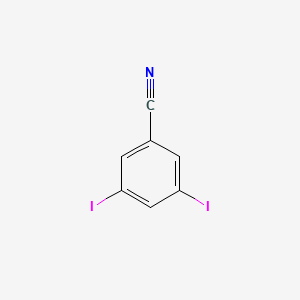

![molecular formula C8H5ClF3N5 B3035106 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine CAS No. 303144-49-2](/img/structure/B3035106.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine

Vue d'ensemble

Description

“1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C6H4ClF3N2 . It is a light yellow crystalline powder .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using software packages like Gaussian 09 and Schrödinger Materials Science Suite . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis

This compound has a melting point of 86-90°C and a boiling point of 205°C . Its density is estimated to be 1.4650 . It is slightly soluble in chloroform and methanol . The compound is stable under inert gas (nitrogen or Argon) at 2–8 °C .Applications De Recherche Scientifique

Agrochemicals and Pesticides

The compound’s structure suggests potential use as an agrochemical or pesticide. Researchers have explored its efficacy in controlling pests, fungi, or weeds. Investigating its mode of action and selectivity could lead to novel pest management strategies .

Pharmaceutical Intermediates

As a chemical intermediate, this compound plays a crucial role in pharmaceutical synthesis. Its unique structure may enable the creation of new drug candidates. Researchers can explore its reactivity and functionalization to develop novel pharmaceuticals .

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists

The meningeal blood vessels and dura are pain-sensitive and innervated by peripheral sensory trigeminal nerves. This compound, with its trifluoromethyl group, could potentially act as a CGRP receptor antagonist, offering insights into migraine and pain management .

Fluazifop Synthesis

2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for fluazifop synthesis, can be obtained in good yield via a simple one-step reaction. Fluazifop is a widely used herbicide, and understanding the role of this compound in its synthesis is valuable .

Material Science and Organic Electronics

Exploring the electronic properties of this compound could lead to applications in organic electronics. Its π-conjugated system and functional groups make it interesting for designing organic semiconductors or light-emitting materials .

Catalysis and Cross-Coupling Reactions

The trifluoromethyl group enhances the reactivity of organic molecules. Researchers can investigate its potential as a catalyst or ligand in cross-coupling reactions, enabling the synthesis of complex organic compounds .

Safety and Hazards

Mécanisme D'action

Target of Action

Compounds with similar structures have been known to interact with various receptors and enzymes

Mode of Action

The exact mode of action of this compound is currently unknown. It is suggested that the trifluoromethyl group in similar compounds can enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . The presence of the trifluoromethyl group and the pyridine moiety might contribute to the unique physicochemical properties of the compound .

Biochemical Pathways

The trifluoromethyl group is considered to be a useful structural motif in many biologically active molecules . It is therefore apparent that the compound might have an impact on various biochemical pathways.

Pharmacokinetics

The trifluoromethyl group in similar compounds is known to enhance the metabolic stability of the compound

Result of Action

The trifluoromethyl group in similar compounds is known to enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity . This suggests that the compound might have significant molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of the compound . .

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N5/c9-5-1-4(8(10,11)12)2-14-6(5)17-3-15-7(13)16-17/h1-3H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTDPWAZTSNGPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=NC(=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101156207 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |

CAS RN |

303144-49-2 | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303144-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101156207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3035026.png)

![Tert-butyl 2-(3-{[(tert-butyl)oxycarbonyl]methyl}-2-oxoimidazolidinyl)acetate](/img/structure/B3035046.png)